Cholecystokinin Octapeptide (1-3) (desulfated) Cholecystokinin Octapeptide (1-3) (desulfated) Asp-Tyr-Met is an oligopeptide.
Brand Name: Vulcanchem
CAS No.: 121880-94-2
VCID: VC2818714
InChI: InChI=1S/C18H25N3O7S/c1-29-7-6-13(18(27)28)20-17(26)14(8-10-2-4-11(22)5-3-10)21-16(25)12(19)9-15(23)24/h2-5,12-14,22H,6-9,19H2,1H3,(H,20,26)(H,21,25)(H,23,24)(H,27,28)/t12-,13-,14-/m0/s1
SMILES: CSCCC(C(=O)O)NC(=O)C(CC1=CC=C(C=C1)O)NC(=O)C(CC(=O)O)N
Molecular Formula: C18H25N3O7S
Molecular Weight: 427.5 g/mol

Cholecystokinin Octapeptide (1-3) (desulfated)

CAS No.: 121880-94-2

Cat. No.: VC2818714

Molecular Formula: C18H25N3O7S

Molecular Weight: 427.5 g/mol

* For research use only. Not for human or veterinary use.

Cholecystokinin Octapeptide (1-3) (desulfated) - 121880-94-2

Specification

CAS No. 121880-94-2
Molecular Formula C18H25N3O7S
Molecular Weight 427.5 g/mol
IUPAC Name (3S)-3-amino-4-[[(2S)-1-[[(1S)-1-carboxy-3-methylsulfanylpropyl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-4-oxobutanoic acid
Standard InChI InChI=1S/C18H25N3O7S/c1-29-7-6-13(18(27)28)20-17(26)14(8-10-2-4-11(22)5-3-10)21-16(25)12(19)9-15(23)24/h2-5,12-14,22H,6-9,19H2,1H3,(H,20,26)(H,21,25)(H,23,24)(H,27,28)/t12-,13-,14-/m0/s1
Standard InChI Key WOKXEQLPBLLWHC-IHRRRGAJSA-N
Isomeric SMILES CSCC[C@@H](C(=O)O)NC(=O)[C@H](CC1=CC=C(C=C1)O)NC(=O)[C@H](CC(=O)O)N
SMILES CSCCC(C(=O)O)NC(=O)C(CC1=CC=C(C=C1)O)NC(=O)C(CC(=O)O)N
Canonical SMILES CSCCC(C(=O)O)NC(=O)C(CC1=CC=C(C=C1)O)NC(=O)C(CC(=O)O)N

Introduction

Chemical Structure and Identification

Cholecystokinin Octapeptide (1-3) (desulfated) is a tripeptide with the sequence Asp-Tyr-Met, representing the first three amino acids of the full desulfated cholecystokinin octapeptide. This compound has several important identifiers and structural properties:

Basic Identification

The compound is identified in chemical databases with the following parameters:

  • PubChem CID: 49864701

  • Molecular Formula: C₁₈H₂₅N₃O₇S

  • Molecular Weight: 427.5 g/mol

  • CAS Registry Number: 121880-94-2

  • ChEBI ID: CHEBI:161011

  • ChEMBL ID: CHEMBL1222328

Nomenclature and Synonyms

The compound is known by several names in scientific literature:

  • Asp-Tyr-Met

  • L-alpha-aspartyl-L-tyrosyl-L-Methionine

  • Aspartyl-tyrosyl-methionine

  • H-Asp-Tyr-Met-OH

  • (3S)-3-amino-4-[[(2S)-1-[[(1S)-1-carboxy-3-methylsulfanylpropyl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-4-oxobutanoic acid

Structural Characteristics

The chemical structure of Cholecystokinin Octapeptide (1-3) (desulfated) features three amino acids in sequence:

  • Aspartic acid (Asp): Contains a carboxylic acid side chain

  • Tyrosine (Tyr): Features a phenolic hydroxyl group

  • Methionine (Met): Contains a methylthioether side chain

The SMILES notation for this compound is: CSCCC@@HNC(=O)C@HNC(=O)C@HN

Relationship to Cholecystokinin

Cholecystokinin Background

Cholecystokinin (CCK) was originally identified in the 1920s as a hormone found in extracts of small intestinal mucosa . It functions as a classical gut hormone and a potent stimulator of gallbladder contraction. Since its discovery, CCK has been found in various tissues including neurons, immune cells, kidney cells, and lung cells .

Forms of Cholecystokinin

Pro-cholecystokinin undergoes processing into several molecular forms including:

  • CCK-58

  • CCK-33

  • CCK-22

  • CCK-8

  • CCK-4

The octapeptide form (CCK-8) exists in two primary variants:

  • Sulfated CCK-8 (CCK-8s): Contains a sulfate group on the tyrosine residue

  • Desulfated CCK-8 (CCK-8d): Lacks the sulfate group on the tyrosine residue

Position Within CCK Framework

Cholecystokinin Octapeptide (1-3) (desulfated) represents a specific fragment consisting of only the first three amino acids of the full desulfated CCK-8 sequence. This segment is significant for structure-function relationship studies that examine the biological activities associated with different portions of the CCK peptide.

Biological Activity Comparison

Differential Effects of Sulfated vs. Desulfated Forms

Research findings demonstrate significant differences between the biological activities of sulfated and desulfated forms of cholecystokinin octapeptide:

Receptor Interactions

The biological activities of CCK peptides are mediated through two main receptor types:

  • CCK1R (formerly known as CCK-A receptor)

  • CCK2R (formerly known as CCK-B receptor)

The sulfation status of the tyrosine residue in CCK peptides significantly impacts their receptor binding affinities and subsequent signaling cascades.

Research Methodologies and Findings

Experimental Models

Research on cholecystokinin peptides has utilized various experimental models:

Isolated Perfused Beating Rat Atria

Studies examining the effects of CCK-8 variants on atrial dynamics and ANP secretion have utilized isolated perfused beating rat atria as an experimental model. This approach allows for direct observation of cardiac effects while controlling for systemic influences .

Striatal Dopamine Metabolism

Investigations into the neurochemical effects of CCK-8 variants have employed mouse models to assess:

  • Dopamine disappearance after synthesis inhibition

  • In vitro uptake of [³H]DA by striatal slices

  • Potassium-induced in vitro release of [³H]DA from striatal slices

  • Apomorphine-induced stereotyped behaviors

Signal Transduction Pathways

Studies have identified that CCK-8s activates specific signaling cascades:

  • Increases phosphorylated cytosolic phospholipase A2 and arachidonic acid release

  • Upregulates NADPH oxidase 4 (NOX4) expression and hydrogen peroxide production

  • Activates p38 mitogen-activated protein kinase and serine/threonine kinase signaling

  • Promotes expression of peroxisome proliferator-activated receptor γ coactivator-1α (PGC-1α)

  • Ultimately promotes ANP secretion via activation of PPARα and PPARγ

Analytical Techniques

Identification and Characterization Methods

The identification and characterization of Cholecystokinin Octapeptide (1-3) (desulfated) involves various analytical techniques:

Structural Analysis

Structural analysis typically employs:

  • Mass spectrometry for molecular weight determination

  • Nuclear magnetic resonance (NMR) spectroscopy for structural confirmation

  • X-ray crystallography for three-dimensional structure determination

Biological Activity Assays

To determine the biological activity of Cholecystokinin Octapeptide (1-3) (desulfated), researchers employ:

  • Radioimmunoassay techniques for measuring ANP levels

  • ELISA kits for determining hydrogen peroxide and arachidonic acid levels

  • Western blot and RT-qPCR for detecting protein and mRNA expression levels

Future Research Directions

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